molecular formula C18H21Cl2N2O4P B1225807 1-(3,4-Dichlorophenyl)-3-[diethoxyphosphoryl(phenyl)methyl]urea

1-(3,4-Dichlorophenyl)-3-[diethoxyphosphoryl(phenyl)methyl]urea

Cat. No. B1225807
M. Wt: 431.2 g/mol
InChI Key: ZINBTJIEEGTFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-[diethoxyphosphoryl(phenyl)methyl]urea is a member of ureas.

Scientific Research Applications

Anticancer Potential

  • N,N'-diarylureas, including compounds similar to 1-(3,4-Dichlorophenyl)-3-[diethoxyphosphoryl(phenyl)methyl]urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating potential as anticancer agents (Denoyelle et al., 2012).

Environmental Degradation Studies

  • Research on similar substituted urea herbicides has focused on their photodegradation and hydrolysis in various environments, providing insights into their stability and environmental impact (Gatidou & Iatrou, 2011).

Corrosion Inhibition

  • Certain substituted ureas have shown effectiveness as corrosion inhibitors in acid solutions, suggesting potential applications in material protection and industrial processes (Bahrami & Hosseini, 2012).

Photodecomposition Studies

  • Investigations into the photodecomposition of similar phenylureas have provided valuable data for understanding their behavior under various light exposures (Jordan et al., 1964).

Endocrine Disrupting Chemicals Analysis

  • Research on the determination of endocrine disrupting chemicals, including diuron and linuron, which are similar to the compound of interest, highlights the importance of these substances in environmental studies (Boti et al., 2007).

Antimicrobial Evaluation

  • Novel derivatives of related urea compounds have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in developing new anti-microbial agents (Rani et al., 2014).

Accelerating Epoxy Systems

  • Urea derivatives have been studied for their accelerating effect on epoxy/dicyandiamide systems, suggesting applications in adhesive technologies and material science (Fei, 2013).

Chitin Synthesis Inhibition

  • Certain 1-phenyl-3-urea derivatives have been found to inhibit chitin synthesis, providing insights into their potential use as insecticides (Deul et al., 1978).

properties

Product Name

1-(3,4-Dichlorophenyl)-3-[diethoxyphosphoryl(phenyl)methyl]urea

Molecular Formula

C18H21Cl2N2O4P

Molecular Weight

431.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[diethoxyphosphoryl(phenyl)methyl]urea

InChI

InChI=1S/C18H21Cl2N2O4P/c1-3-25-27(24,26-4-2)17(13-8-6-5-7-9-13)22-18(23)21-14-10-11-15(19)16(20)12-14/h5-12,17H,3-4H2,1-2H3,(H2,21,22,23)

InChI Key

ZINBTJIEEGTFGN-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(C1=CC=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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